

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Perivin

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Compound of Interest

Compound Name: *Perivin*

Cat. No.: *B12496055*

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Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Perivin is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), a key signaling protein implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the preclinical and Phase I pharmacokinetic (PK) and metabolic profile of **Perivin**. Understanding these characteristics is crucial for its continued development, including dose selection for pivotal trials and the assessment of potential drug-drug interactions.

The data summarized herein are derived from a series of in vitro and in vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of **Perivin**.

Pharmacokinetic Profile

The pharmacokinetic profile of **Perivin** has been characterized in multiple preclinical species and in early-phase human trials. The compound exhibits properties suitable for once-daily oral administration.

Absorption

Perivin is rapidly absorbed following oral administration, with time to maximum plasma concentration (T_{max}) typically observed between 1.5 and 3.0 hours post-dose. The absolute oral bioavailability is moderate and shows some species-dependent variability.

Distribution

Perivin is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). It has a moderate volume of distribution, suggesting distribution into tissues beyond the plasma volume, consistent with its intended site of action in the bone marrow.

Metabolism

Metabolism is the primary route of elimination for **Perivin**. The biotransformation occurs predominantly in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The primary metabolic pathways include N-dealkylation and aromatic hydroxylation.

Excretion

The majority of the administered dose is excreted as metabolites in the feces, with a smaller portion eliminated in the urine. Unchanged **Perivin** accounts for a minor fraction of the excreted dose, indicating extensive metabolic clearance.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Perivin** across different species.

Table 1: Single-Dose Pharmacokinetic Parameters of **Perivin** in Preclinical Species and Humans

Parameter	Mouse (10 mg/kg, PO)	Rat (10 mg/kg, PO)	Dog (5 mg/kg, PO)	Human (100 mg, PO)
C _{max} (ng/mL)	850 ± 120	1150 ± 210	980 ± 150	1350 ± 300
T _{max} (h)	1.5	2.0	2.5	2.0
AUC _{0–inf} (ng·h/mL)	4100 ± 550	6200 ± 900	7500 ± 1100	19800 ± 4500
Apparent Clearance (CL/F, L/h/kg)	2.4	1.6	0.67	0.07 (5 L/h total)
Apparent Volume of Distribution (V _z /F, L/kg)	15	12	8.5	2.1 (150 L total)
Terminal Half-life (t _{1/2} , h)	4.5 ± 0.8	5.2 ± 1.1	9.0 ± 1.5	22 ± 5
Absolute Bioavailability (F, %)	35	48	65	55

Data are presented as mean ± standard deviation where applicable.

Table 2: In Vitro Characteristics of **Perivin**

Parameter	Value
Plasma Protein Binding (%)	99.2 (Human)
98.8 (Rat)	
99.5 (Dog)	
Blood-to-Plasma Ratio	0.95 (Human)
Primary Metabolizing Enzymes	CYP3A4, CYP2C9
In Vitro $t_{1/2}$ (Human Liver Microsomes)	25 min
Caco-2 Permeability (Papp, A → B)	15×10^{-6} cm/s
Efflux Ratio (B → A / A → B)	2.5 (P-gp Substrate)

Metabolism and Biotransformation

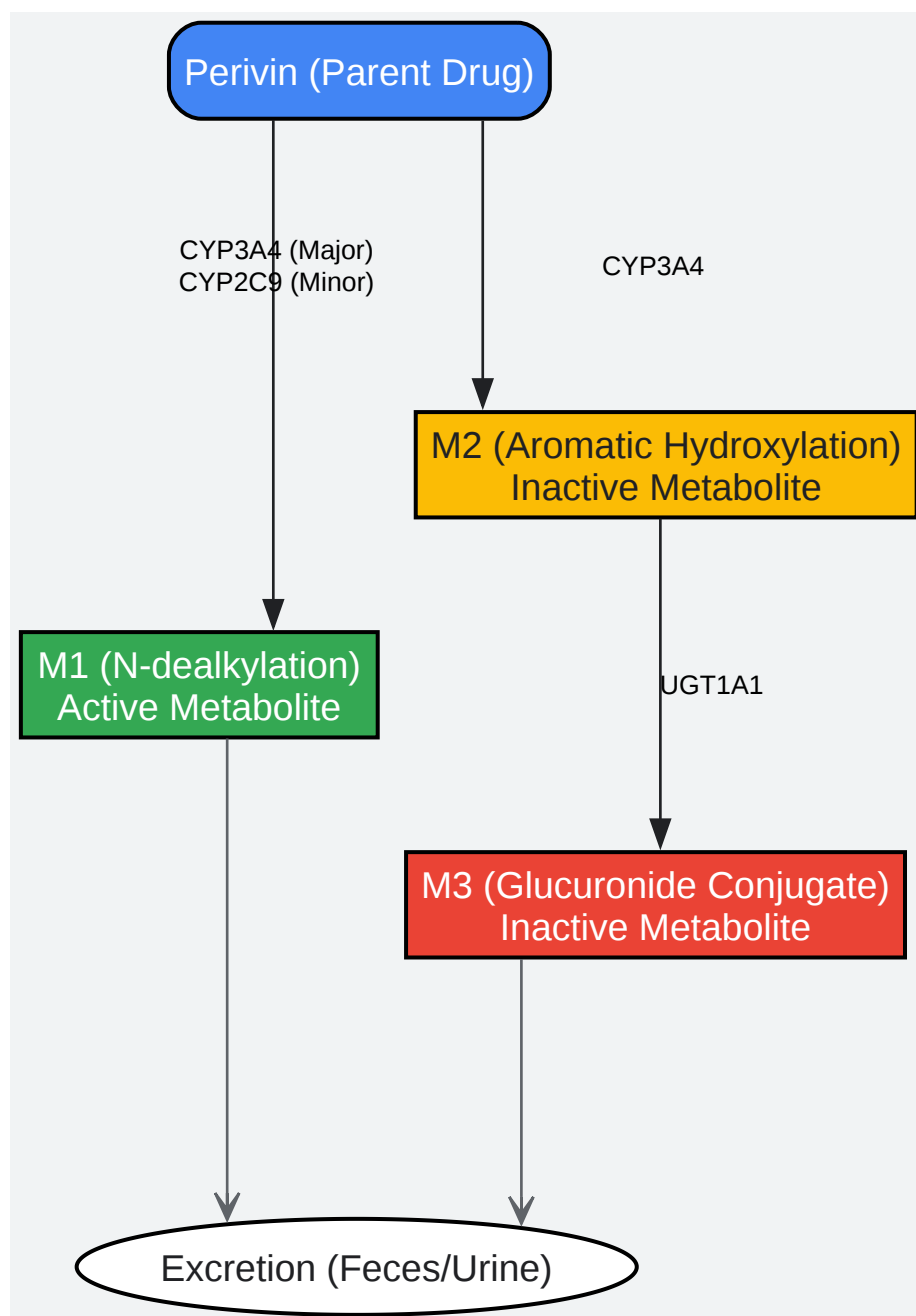
The metabolic fate of **Perivin** was investigated using in vitro systems (liver microsomes, hepatocytes) and confirmed in in vivo studies with radiolabeled compounds.

Metabolic Pathways

Perivin undergoes two primary Phase I metabolic transformations:

- N-dealkylation: Cleavage of the N-ethylpiperazine moiety, resulting in the primary active metabolite, M1 (desethyl-**Perivin**).
- Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring system, producing the inactive metabolite, M2.

Minor pathways include glucuronidation (Phase II) of the M2 metabolite.



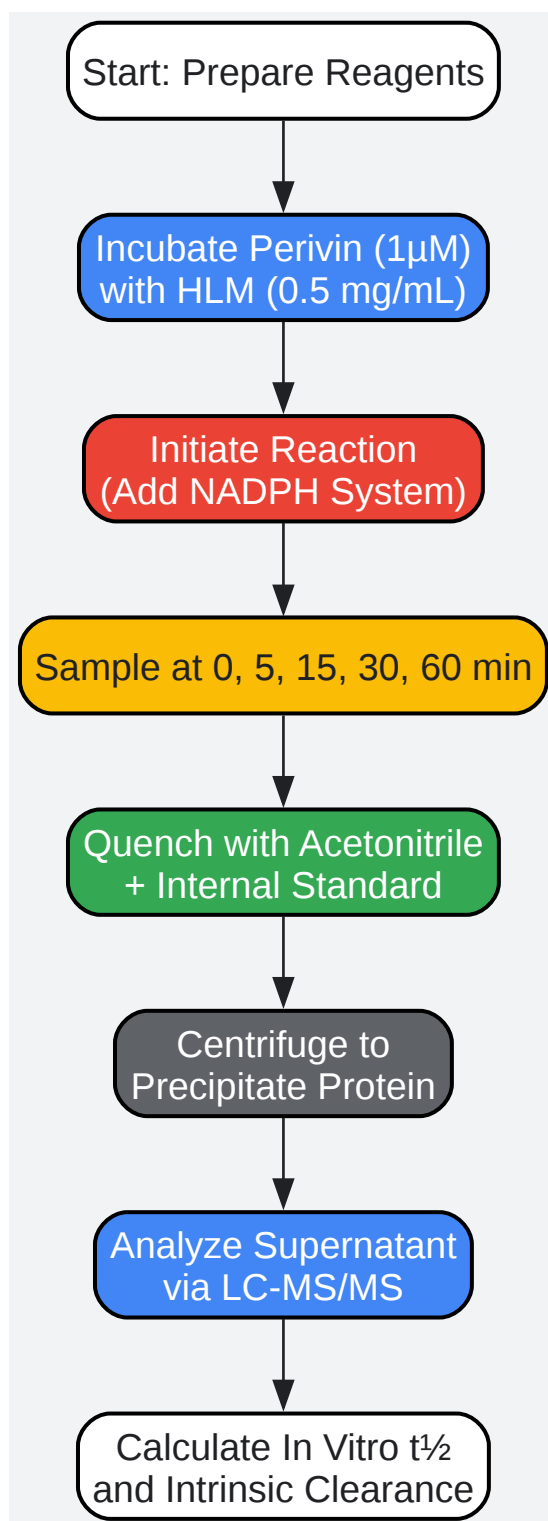
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Caption: Major metabolic pathways of **Perivin**.

Detailed Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

- Objective: To determine the intrinsic clearance rate of **Perivin**.
- Methodology:
 - A reaction mixture was prepared containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled HLM (0.5 mg/mL).
 - **Perivin** was added to the mixture at a final concentration of 1 μM.
 - The reaction was initiated by adding a pre-warmed NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
 - Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and quenched with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
 - Samples were centrifuged (14,000 rpm, 10 min, 4°C) to precipitate proteins.
 - The supernatant was analyzed using a validated LC-MS/MS method to quantify the remaining concentration of **Perivin**.
 - The natural logarithm of the percentage of **Perivin** remaining was plotted against time to determine the rate constant (k), and the in vitro half-life (t_{1/2}) was calculated as 0.693/k.



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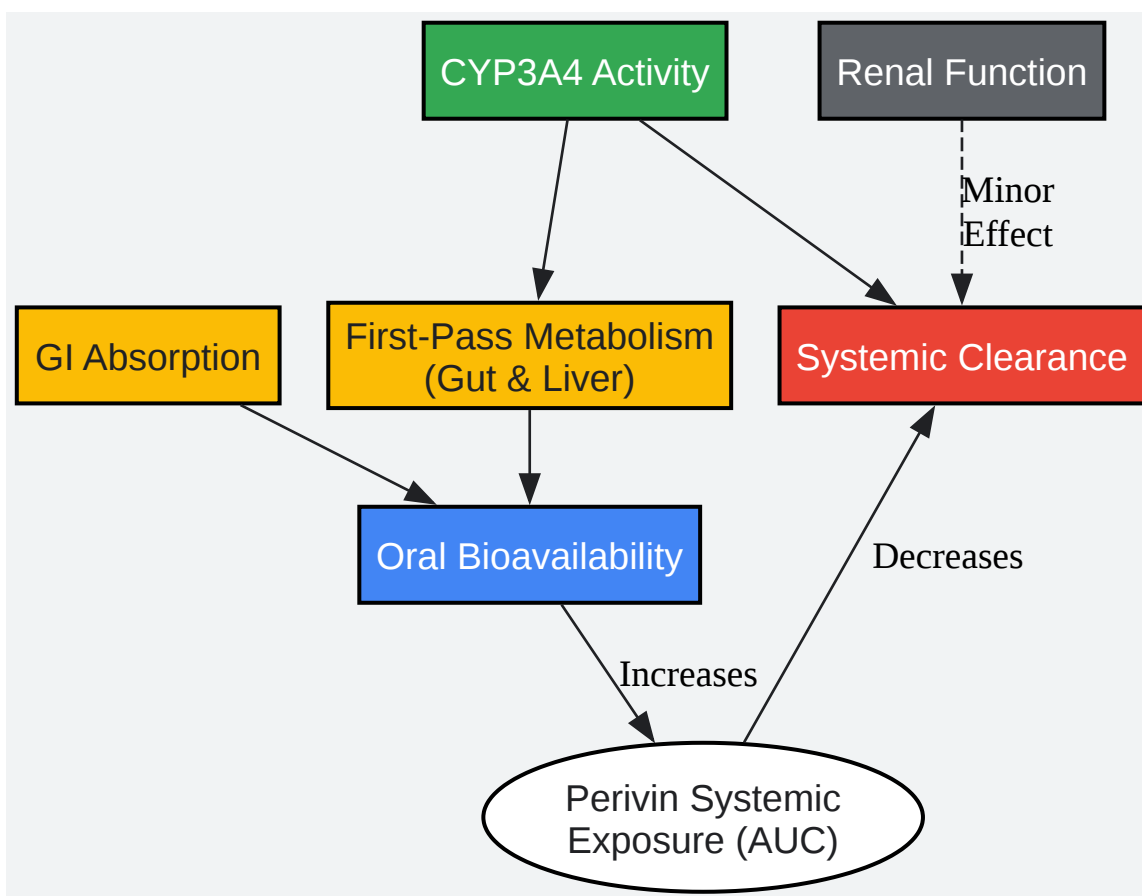
Caption: Workflow for HLM metabolic stability assay.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

- Objective: To determine the single-dose oral pharmacokinetic profile of **Perivin** in rats.
- Methodology:
 - Male Sprague-Dawley rats (n=5 per group) were fasted overnight prior to dosing.
 - **Perivin** was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.
 - Blood samples (~150 µL) were collected from the tail vein into K₂EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - Plasma was separated by centrifugation (3,000 g, 15 min, 4°C) and stored at -80°C until analysis.
 - Plasma concentrations of **Perivin** were determined using a validated LC-MS/MS method.
 - Pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, CL/F, V_z/F) were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Factors Influencing Perivin Exposure

The clinical pharmacology program has identified several key factors that can influence the systemic exposure of **Perivin**. Understanding these is critical for safe and effective clinical use.



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Caption: Key determinants of **Perivin** systemic exposure.

Conclusion

Perivin demonstrates a pharmacokinetic and metabolic profile consistent with a developable oral drug candidate for once-daily dosing. It is well-absorbed, moderately distributed to tissues, and extensively cleared via hepatic metabolism, primarily by CYP3A4. The primary active metabolite, M1, may contribute to the overall pharmacological effect. The well-defined ADME characteristics of **Perivin** provide a solid foundation for its further clinical development and for the management of potential drug-drug interactions.

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